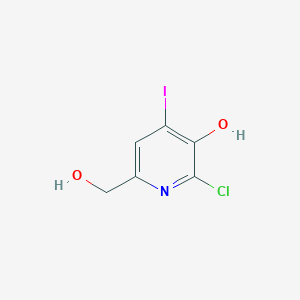

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHXIGDVIINLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1I)O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443520 | |

| Record name | 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-37-3 | |

| Record name | 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208519-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Authored by a Senior Application Scientist

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its functionalization allows for the fine-tuning of steric and electronic properties, which is critical in drug design and development. The target molecule, this compound, represents a highly decorated pyridinol scaffold, offering multiple points for further chemical elaboration. The presence of a chlorine atom, an iodine atom, a hydroxyl group, and a hydroxymethyl group on a single pyridine ring makes it a valuable, albeit synthetically challenging, intermediate.

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. As no direct synthesis has been reported in the literature, this guide is built upon established chemical principles and analogous transformations of substituted pyridines. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for approaching the synthesis of this and other similarly complex heterocyclic compounds.

Strategic Approach to Synthesis

The synthesis of a polysubstituted aromatic ring requires careful consideration of the order of functional group introduction and the directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, making it a key controller of regioselectivity in electrophilic aromatic substitution reactions. The chloro and iodo substituents are deactivating but also ortho-, para-directing. The hydroxymethyl group is weakly deactivating.

A plausible and logical synthetic pathway commences with a precursor that allows for the sequential and regioselective introduction of the required functional groups. Our proposed strategy begins with the commercially available 6-methyl-3-pyridinol, leveraging the directing effect of the hydroxyl group for subsequent halogenations, followed by functionalization of the methyl group.

Proposed Synthetic Pathway

The multi-step synthesis is outlined below. Each step is designed to be high-yielding and utilize readily available reagents.

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Chloro-6-methyl-3-pyridinol

-

Rationale: The hydroxyl group of 6-methyl-3-pyridinol is a strong activating group that directs electrophilic substitution to the ortho and para positions (2 and 4). Chlorination is expected to occur preferentially at the more sterically accessible and electronically favorable 2-position. A mild chlorinating agent is chosen to avoid over-chlorination. A known process for chlorinating 3-hydroxypyridine involves reacting it with sodium hypochlorite in an aqueous medium[1].

-

Protocol:

-

To a solution of 6-methyl-3-pyridinol (1 eq.) in aqueous sodium hydroxide (2 M), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 5-6.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-methyl-3-pyridinol.

-

Step 2: Synthesis of 2-Chloro-4-iodo-6-methyl-3-pyridinol

-

Rationale: With the 2-position blocked, the still strongly activating hydroxyl group will direct the next electrophilic substitution to its other ortho position, which is the 4-position. A one-pot iodination of hydroxypyridines using sodium iodide and an oxidant provides a high-yielding and straightforward method[2].

-

Protocol:

-

Suspend 2-chloro-6-methyl-3-pyridinol (1 eq.) and sodium iodide (1.2 eq.) in a suitable solvent such as methanol or acetic acid.

-

Add sodium percarbonate or another suitable oxidizing agent (1.2 eq.) portion-wise to the stirred suspension at room temperature.

-

Stir the mixture for 12-24 hours at room temperature. Monitor the reaction by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-iodo-6-methyl-3-pyridinol.

-

Step 3: Synthesis of 6-(Bromomethyl)-2-chloro-4-iodo-3-pyridinol

-

Rationale: The conversion of a methyl group to a hydroxymethyl group can be achieved via a two-step process involving radical bromination followed by hydrolysis. N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide is a standard method for the benzylic bromination of methyl groups on heterocyclic rings.

-

Protocol:

-

Dissolve 2-chloro-4-iodo-6-methyl-3-pyridinol (1 eq.) in a non-polar solvent like carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

-

Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 6-(bromomethyl)-2-chloro-4-iodo-3-pyridinol, which can be used in the next step without further purification.

-

Step 4: Synthesis of this compound

-

Rationale: The final step is a simple nucleophilic substitution (hydrolysis) of the bromide with a hydroxide source to yield the desired hydroxymethyl group.

-

Protocol:

-

Dissolve the crude 6-(bromomethyl)-2-chloro-4-iodo-3-pyridinol from the previous step in a mixture of acetone and water.

-

Add a mild base such as sodium bicarbonate (1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

-

Characterization of this compound

As no experimental data for the target compound is available, the following characterization profile is predicted based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C5-H proton around δ 7.5-8.0 ppm. A singlet for the hydroxymethyl protons (-CH₂OH) around δ 4.5-5.0 ppm. Broad singlets for the two hydroxyl protons (-OH), which are exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (δ 100-160 ppm) and one in the aliphatic region (δ 55-65 ppm) for the hydroxymethyl carbon. The carbon bearing the iodine (C4) would be at a lower field (around δ 90-100 ppm). |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observed at m/z 285. An M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope[3][4]. Common fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH), HCl, and I. |

| IR Spectroscopy | Broad O-H stretching band around 3200-3400 cm⁻¹. C-O stretching around 1000-1100 cm⁻¹. Aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ region. C-Cl and C-I stretching will be observed in the fingerprint region. |

Overall Workflow for Synthesis and Characterization

Caption: General workflow from synthesis to characterization.

Conclusion and Future Perspectives

This technical guide presents a well-reasoned, albeit hypothetical, pathway for the synthesis of the highly functionalized pyridinol, this compound. By leveraging established reaction methodologies for pyridine functionalization, this guide provides a solid foundation for researchers to undertake the synthesis of this valuable intermediate. The predicted characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

The availability of this compound would open avenues for further derivatization at its multiple reactive sites, making it a versatile scaffold for the development of novel small molecules with potential applications in medicinal chemistry and materials science. Future work should focus on the experimental validation of this proposed route and the exploration of alternative synthetic strategies to optimize the overall yield and efficiency.

References

Spectroscopic Characterization of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol: A Technical Guide

Introduction

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol is a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring a halogenated and hydroxylated pyridine core, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products.

The molecular structure and numbering scheme for this compound are presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | Broad Singlet | 1H | 3-OH |

| ~ 7.8 - 8.0 | Singlet | 1H | H-5 |

| ~ 5.0 - 5.5 | Broad Singlet | 1H | 6-CH₂OH |

| ~ 4.5 - 4.7 | Singlet | 2H | 6-CH ₂OH |

Causality of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to facilitate the observation of exchangeable protons (e.g., -OH) as broad singlets.

-

Frequency: A high-field instrument (500 MHz) is recommended to achieve better signal dispersion and resolution, which is particularly useful for complex molecules.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the additivity effects of the various substituents on the pyridine ring.[1][2]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-3 |

| ~ 150 - 155 | C-6 |

| ~ 145 - 150 | C-2 |

| ~ 130 - 135 | C-5 |

| ~ 90 - 95 | C-4 |

| ~ 60 - 65 | 6-C H₂OH |

Expert Insights: The significant upfield shift predicted for C-4 is a direct consequence of the heavy atom effect of the iodine substituent. The chemical shifts of C-2, C-3, and C-6 are influenced by the electron-withdrawing and donating effects of the chlorine, hydroxyl, and hydroxymethyl groups, respectively.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a sufficient number of scans for clear observation of all carbon signals, especially quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic, CH₂) |

| 1600 - 1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1450 - 1350 | Medium | O-H bending |

| 1300 - 1200 | Strong | C-O stretching (phenolic) |

| 1100 - 1000 | Strong | C-O stretching (primary alcohol) |

| 800 - 700 | Strong | C-Cl stretching |

| 600 - 500 | Medium | C-I stretching |

Self-Validating Protocol: The presence of a broad band in the 3400-3200 cm⁻¹ region, coupled with strong C-O stretching bands, would strongly indicate the presence of the hydroxyl groups. The characteristic ring vibrations in the 1600-1550 cm⁻¹ range would confirm the pyridine core.[3][4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background correction on the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data:

-

Molecular Weight: 285.47 g/mol

-

Molecular Formula: C₆H₅ClINO₂

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): m/z 285 (and a characteristic M+2 peak for the ³⁷Cl isotope at m/z 287 with approximately one-third the intensity of the M⁺ peak).

-

Major Fragmentation Pathways:

-

Loss of I• (m/z 158)

-

Loss of CH₂OH• (m/z 254)

-

Loss of Cl• (m/z 250)

-

Loss of HCN from the pyridine ring following initial fragmentations.

-

Electrospray Ionization (ESI-MS):

-

Positive Mode ([M+H]⁺): m/z 286

-

Negative Mode ([M-H]⁻): m/z 284

Authoritative Grounding: The fragmentation of halogenated aromatic compounds in EI-MS often involves the loss of the halogen radical.[5][6] The stability of the pyridine ring means that ring fragmentation typically occurs after the loss of substituents.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

EI-MS: Introduce the solid sample directly into the ion source using a direct insertion probe.

-

ESI-MS: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

EI-MS: A gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe or a standalone mass spectrometer with an EI source.

-

ESI-MS: A liquid chromatograph-mass spectrometer (LC-MS) or a standalone mass spectrometer with an ESI source.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or protonated/deprotonated molecule to observe characteristic fragment ions.

-

Workflow and Data Integration

A comprehensive spectroscopic analysis involves the integration of data from all three techniques to provide a cohesive structural confirmation.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled. The inclusion of detailed experimental protocols offers a practical framework for researchers to acquire and interpret their own data for this and similar compounds. The synergistic use of these analytical techniques, as outlined in the workflow, is essential for the unambiguous structural confirmation of this versatile chemical entity, thereby supporting its application in synthetic and medicinal chemistry.

References

Physical and chemical properties of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

An In-depth Technical Guide: Physicochemical and Reactive Properties of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1] This guide moves beyond basic data to offer insights into the compound's structural characteristics, spectral signatures, chemical reactivity, and potential applications, providing a critical resource for its use in synthetic and drug discovery programs.

Compound Identification and Core Properties

Accurate identification is the foundation of reproducible science. This compound is a polysubstituted pyridine, a class of heterocyclic compounds of significant interest in organic synthesis.[1] The combination of a halogen, a hydroxymethyl group, and a pyridinol functionality makes it a versatile building block.

Systematic Nomenclature and Identifiers

| Identifier | Value | Source |

| CAS Number | 208519-37-3 | [2][3] |

| Molecular Formula | C₆H₅ClINO₂ | [2] |

| Molecular Weight | 285.47 g/mol | [2] |

| Common Synonyms | 2-Chloro-3-hydroxy-6-(hydroxymethyl)-4-iodopyridine; 6-Chloro-5-hydroxy-4-iodopyridine-2-methanol | [2] |

| InChI | 1S/C6H5ClINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2 | [2] |

| SMILES | OCc1cc(I)c(O)c(Cl)n1 | [2] |

Physicochemical Data

The physical state and storage requirements are critical for laboratory handling and maintaining sample integrity.

| Property | Value/Information | Source |

| Purity | Typically ≥97% | [2] |

| Appearance | Solid (Form may vary) | N/A |

| Storage Conditions | 2-8°C, protected from light and moisture | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |

| Melting/Boiling Point | Specific experimental data is not widely published but may be available from suppliers. | [3] |

Structural Elucidation and Spectral Analysis

The confirmation of the molecular structure is paramount. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its functional groups and established principles of spectroscopy provides a reliable characterization framework.

Molecular Structure

The arrangement of substituents on the pyridine ring dictates its reactivity and steric profile.

Caption: Structure of this compound.

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Region: A single proton on the pyridine ring (at C5) would appear as a singlet, likely in the δ 7.5-8.5 ppm range.

-

Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet around δ 4.5-5.0 ppm.

-

Hydroxyl Protons: The two hydroxyl protons (-OH from pyridinol and -CH₂OH) would be broad, exchangeable signals. Their chemical shift would be concentration and solvent-dependent.

-

-

¹³C NMR: Six distinct carbon signals are expected.

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm), with the carbon atoms attached to electronegative groups (Cl, O, I) showing characteristic shifts.

-

Aliphatic Carbon: One signal for the methylene carbon (-CH₂OH) around δ 60-70 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of the functional groups.

-

O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, characteristic of hydroxyl groups.[4]

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the methylene group.

-

C=C / C=N Stretch: Aromatic ring vibrations typically appear in the 1550-1650 cm⁻¹ range.[4]

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-Cl / C-I Stretch: These vibrations would appear in the fingerprint region (<800 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum would provide definitive evidence of the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A peak at m/z ≈ 285.47.

-

Isotopic Pattern: A characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its multiple functional groups. The electron-deficient nature of the pyridine ring, further accentuated by the chloro and iodo substituents, governs its reaction pathways.[1]

Key Reactive Sites

The molecule offers several handles for chemical modification, making it a valuable intermediate.

Caption: Key reactive sites and potential synthetic transformations.

-

C4-Iodo Position: The carbon-iodine bond is the most labile of the carbon-halogen bonds present, making it the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

C2-Chloro Position: This position is activated towards nucleophilic aromatic substitution (SₙAr) due to its proximity to the ring nitrogen. It can be displaced by various nucleophiles like amines, alkoxides, or thiolates.

-

C3-Hydroxyl (Pyridinol): The phenolic hydroxyl group can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.

-

C6-Hydroxymethyl: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be esterified or etherified.

Illustrative Synthetic Protocol: Halogenation of Pyridinols

While a specific synthesis for this molecule is not detailed in the available literature, a general and robust method for the iodination of related pyridinol compounds involves direct electrophilic halogenation. The following protocol is adapted from established methods for similar scaffolds.[5]

Objective: To introduce an iodine atom onto an activated pyridinol ring.

Methodology:

-

Dissolution: The precursor, 2-chloro-6-(hydroxymethyl)-3-pyridinol, is dissolved in an aqueous alkaline solution (e.g., aqueous sodium hydroxide). This deprotonates the hydroxyl group, forming a phenoxide-like species which activates the ring towards electrophilic substitution.

-

Reagent Addition: An aqueous solution of iodine (I₂) and potassium iodide (KI) is added portion-wise to the reaction mixture. The use of KI enhances the solubility of I₂ in water by forming the triiodide ion (I₃⁻).

-

Temperature Control: The reaction is conducted at an elevated temperature, typically between 80-100°C, to ensure a sufficient reaction rate.[5] The progress is monitored by TLC or LC-MS.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled. The pH is carefully lowered by the addition of an acid (e.g., HCl) or a reducing agent like SO₂ gas, which precipitates the product.[5]

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Relevance and Applications in Research

Substituted pyridinols are highly valued scaffolds in drug discovery. While direct applications of this compound are not extensively documented, the closely related analog, 2-Chloro-6-(hydroxymethyl)-pyridin-3-ol, is a known reagent used in the stereoselective preparation of furopyridinyl-ethyl-thiopyrimidine based HIV-1 reverse transcriptase inhibitors and in the synthesis of Mcl-1 (Myeloid cell leukemia 1) protein inhibitors.[6] This strongly suggests that the title compound, with its additional iodine handle for further diversification, is an excellent candidate for building complex molecular architectures for screening against a variety of biological targets.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally similar halogenated pyridinols, appropriate precautions must be taken.[7][8][9][10][11]

| Hazard Class | Precautionary Statement | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. Wash hands thoroughly after handling. | [7][8][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. | [8][9] |

| Acute Toxicity (Oral) | May be harmful if swallowed. Do not eat, drink or smoke when using this product. | [10] |

| Target Organ Toxicity | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8][10] |

General Handling Advice:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended.[2]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactive sites—the iodo group for cross-coupling, the chloro group for nucleophilic substitution, and two distinct hydroxyl groups for derivatization—offer a rich platform for creating diverse molecular libraries. The insights provided in this guide on its physicochemical properties, spectral characteristics, and reactivity profile serve as a foundational resource for researchers aiming to leverage this versatile molecule in their scientific endeavors.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-hydroxy-6-(hydroxymethyl)-4-iodopyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 208519-37-3 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

- 6. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is insatiable. These core structures serve as the foundation for building libraries of compounds with diverse pharmacological profiles. This technical guide introduces 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol, a polysubstituted pyridine derivative poised to be a powerful building block in medicinal chemistry. The strategic arrangement of its functional groups—a chelating 3-pyridinol motif, a nucleophilic substitution-ready chloro group, a cross-coupling-active iodo group, and a modifiable hydroxymethyl group—offers a platform for multidimensional chemical exploration. This document provides an in-depth analysis of the molecule's synthetic strategy, the orthogonal reactivity of its functional groups, and a detailed exploration of its potential applications in the design of kinase inhibitors and metal-chelating agents. Detailed experimental protocols and workflows are provided to empower researchers in leveraging this scaffold for the development of novel therapeutics.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and enhances the solubility and pharmacokinetic properties of drug candidates.[1] The strategic functionalization of the pyridine ring allows for the precise orientation of pharmacophoric elements in three-dimensional space, enabling targeted interactions with biological macromolecules.

This compound is a particularly compelling scaffold due to the distinct and exploitable reactivity of each of its substituents:

-

3-Hydroxypyridinol Core: This moiety is isomeric with the well-known 3-hydroxy-4-pyridinone (3,4-HP) structure, a powerful bidentate chelator for hard metal ions like Fe(III) and Al(III).[2][3][4] This intrinsic chelating ability presents a direct pathway for developing agents to treat diseases of metal overload or dysregulation.

-

Orthogonal Halogenation (C2-Chloro, C4-Iodo): The presence of two different halogens at distinct positions is the cornerstone of this molecule's utility as a scaffold. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5][6] This reactivity differential allows for selective, sequential functionalization, enabling the systematic construction of complex molecular architectures. The C4-iodo position can be addressed first via Suzuki, Sonogashira, or other cross-coupling reactions, followed by modification at the C2-chloro position through Buchwald-Hartwig amination or nucleophilic aromatic substitution.[7][8]

-

C6-Hydroxymethyl Group: This functional group provides an additional point for diversification. It can act as a hydrogen bond donor, be oxidized to an aldehyde or carboxylic acid for further conjugation, or be converted into an ether or ester to modulate the molecule's physicochemical properties.

This guide will dissect the potential of this scaffold, providing both the strategic rationale and the practical, actionable protocols for its application in drug discovery programs.

Synthesis and Characterization

While a dedicated synthesis for this compound is not prominently described in the literature, a plausible and robust synthetic route can be designed based on established methods for the regioselective functionalization of pyridine rings.[9][10][11][12][13] The proposed synthesis starts from a readily available precursor, 2-(hydroxymethyl)-3-pyridinol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process involving protection, iodination, and chlorination.

Caption: Proposed synthetic route to the target scaffold.

Experimental Protocol: Regioselective Iodination

This protocol is adapted from general methods for the iodination of hydroxypyridines.[12][14]

-

Protection: Dissolve the starting 2-(hydroxymethyl)-3-pyridinol (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBDMSCl (1.2 eq per hydroxyl group). Stir at room temperature until TLC analysis indicates complete protection.

-

Reaction Setup: To a solution of the protected pyridinol (1.0 eq) in 95% ethanol, add iodine (0.5 eq) and iodic acid (HIO₃, 0.2 eq).

-

Reaction Conditions: Heat the mixture to 35-40 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The hydroxyl group directs the electrophilic iodination to the para position (C4).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Orthogonal Functionalization

The primary value of this compound lies in the differential reactivity of its two halogen atoms, enabling a strategy of sequential, site-selective modifications.

Overview of Orthogonal Cross-Coupling Strategy

The C-I bond is significantly more labile to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[5][15] This allows for a robust, two-step diversification workflow.

Caption: Sequential, orthogonal cross-coupling workflow.

Step 1: C4-Iodo Functionalization (Suzuki & Sonogashira Coupling)

The C4-iodo position is ideal for introducing aryl, heteroaryl, or alkynyl groups, which are common components of kinase inhibitors and other bioactive molecules.

This protocol is based on standard procedures for the coupling of iodo-pyridines.[5][15][16][17][18]

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like SPhos (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

-

Solvent & Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture). Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Provides the active Pd(0) species for the catalytic cycle.[18] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation.[18] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. |

| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition and reductive elimination. |

Table 1: Key Parameters for Selective Suzuki-Miyaura Coupling at the C4-Iodo Position.

This protocol is based on established methods for alkynylation of aryl iodides.[1][6][19][20][21]

-

Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) via syringe.

-

Reaction Conditions: Stir at room temperature or heat gently (40-50 °C) until completion. The use of copper co-catalyst allows for milder conditions.[19]

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water, brine, dry, and concentrate. Purify via column chromatography.

Step 2: C2-Chloro Functionalization (Buchwald-Hartwig Amination)

After functionalizing the C4 position, the C2-chloro group can be targeted to introduce amine substituents, a crucial step in building many kinase inhibitor pharmacophores. Aryl chlorides are less reactive than iodides, often requiring more specialized catalyst systems.[8][22][23][24]

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the 2-chloro-4-aryl-pyridinol intermediate (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 0.05 eq).

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 90-110 °C. Monitor the reaction by LC-MS. The choice of a bulky, electron-rich ligand is critical for facilitating the challenging oxidative addition of the C-Cl bond.[8]

-

Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry, concentrate, and purify the product by chromatography.

Application I: Scaffolds for Kinase Inhibitor Design

The pyridone and hydroxypyridine cores are prevalent motifs in kinase inhibitors, often acting as "hinge-binders" by forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.[25][26][27][28][29] this compound provides a perfect starting point for designing novel kinase inhibitors.

Design Strategy

A common pharmacophore for Type I kinase inhibitors involves a flat heterocyclic core that binds to the hinge, a group that occupies the hydrophobic pocket (often an aryl or heteroaryl group), and a "solubility handle" that extends into the solvent-exposed region.

Caption: Design strategy for a kinase inhibitor.

Using the orthogonal synthesis workflow:

-

Suzuki/Sonogashira at C4: Introduce a variety of aryl or heteroaryl groups to probe the hydrophobic pocket and establish a structure-activity relationship (SAR).[25][27]

-

Buchwald-Hartwig at C2: Install different amines to interact with the solvent region, which can be used to fine-tune solubility, cell permeability, and metabolic stability.

Workflow for Kinase Inhibitor Library Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]

- 10. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. benchchem.com [benchchem.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 25. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Biological Activity Screening of Novel Pyridinol Derivatives

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is a meticulous process of elimination and characterization. This guide provides an in-depth, technically-grounded framework for the biological activity screening of novel pyridinol derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind the experimental cascade, ensuring a robust and self-validating approach to identifying and characterizing promising lead compounds.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, including pyridinols, have demonstrated a wide spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4] This guide will equip you with the necessary strategies and methodologies to effectively screen your novel pyridinol library and uncover its therapeutic potential.

The Strategic Blueprint: A Phased Approach to Screening

A successful screening campaign is not a random walk through a series of assays. It is a strategically designed cascade that progressively refines the pool of candidate compounds. This phased approach maximizes efficiency, minimizes resource expenditure, and builds a comprehensive data package for each promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol Analogs

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and neurological effects.[1][3][4][5] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized pyridine scaffold: 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol. By dissecting the role of each substituent, this document aims to provide a predictive framework for designing novel analogs with enhanced potency, selectivity, and optimized pharmacokinetic profiles for researchers and drug development professionals.

Introduction: The this compound Scaffold

The core structure, this compound, presents a unique combination of functional groups, each poised to contribute significantly to its biological activity and physicochemical properties. The 3-pyridinol moiety is a versatile precursor in the synthesis of bioactive compounds.[6] The strategic placement of a chloro group at the 2-position, an iodo group at the 4-position, and a hydroxymethyl group at the 6-position creates a distinct electronic and steric landscape, offering multiple points for interaction with biological targets.

This guide will systematically explore the SAR at each key position, drawing upon established principles from related pyridine and quinoline series to build a comprehensive understanding. We will examine the influence of halogenation, the role of the 3-hydroxyl group, and the impact of the 6-(hydroxymethyl) substituent.

General Synthetic Strategy

The synthesis of polysubstituted 3-hydroxypyridines can be approached through various methods, including de novo ring formation or modification of a pre-existing pyridine core.[7] A plausible and versatile route to the target scaffold and its analogs involves a multi-step sequence, which allows for the introduction of diversity at key positions.

Experimental Protocol: Synthesis of the Core Scaffold

A generalized synthetic protocol is outlined below. This can be adapted to generate a library of analogs for SAR studies.

-

Step 1: Preparation of a Substituted Pyridine Precursor: The synthesis can commence from a readily available pyridine derivative. For instance, a substituted 2-aminopyridine can be a versatile starting material.

-

Step 2: Introduction of the 3-Hydroxyl Group: The 3-hydroxyl group can be introduced via several methods, including nucleophilic substitution or oxidation of a suitable precursor.[8]

-

Step 3: Halogenation at the 4-Position: Selective iodination at the C4 position can be achieved using various iodinating agents. The reaction conditions can be tuned to control regioselectivity.[9][10]

-

Step 4: Chlorination at the 2-Position: The chloro group can be introduced via diazotization of a 2-amino precursor followed by a Sandmeyer-type reaction.

-

Step 5: Introduction of the 6-Hydroxymethyl Group: The hydroxymethyl group can be installed through the reduction of a 6-carboxylic acid or 6-formyl derivative. This group is known to modify physical properties like solubility and can influence the binding mode of the pharmacophore.[11]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the anticipated SAR at each key position of the this compound scaffold.

The Role of the 3-Hydroxyl Group

The 3-hydroxyl group is a critical functional moiety. Unlike 2- and 4-hydroxypyridines that can tautomerize to pyridones, 3-hydroxypyridines exist predominantly in the phenolic form.[7] This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

-

Hydrogen Bonding: The phenolic proton can engage in hydrogen bonding with electronegative atoms in a receptor's active site. The oxygen atom can also accept a hydrogen bond.

-

Acidity and Ionization: The acidity of the hydroxyl group can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics.

-

Derivatization: The hydroxyl group serves as a handle for further derivatization. Conversion to ethers or esters can modulate lipophilicity and pharmacokinetic properties.

Impact of Halogenation: C2-Chloro and C4-Iodo Substituents

Halogen atoms are frequently incorporated into bioactive molecules to modulate their properties.[12] The presence of chlorine at C2 and iodine at C4 is expected to have a profound impact on the molecule's electronic character, lipophilicity, and potential for specific interactions.

-

Electronic Effects: Both chlorine and iodine are electron-withdrawing groups, which will decrease the basicity of the pyridine nitrogen. This can influence the strength of ionic interactions with target proteins.

-

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The order of increasing lipophilicity is typically F < Cl < Br < I.

-

Halogen Bonding: The iodine atom, in particular, is a strong halogen bond donor.[12][13] This non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's active site can significantly contribute to binding affinity and selectivity.

-

Steric Influence: The size of the halogen atom (I > Br > Cl > F) can influence the conformation of the molecule and its fit within a binding pocket.

SAR of C2 and C4 Analogs

| Position | Modification | Predicted Impact on Activity | Rationale |

| C2 | Replace Cl with F | Potentially decreased activity | Smaller size and lower lipophilicity may lead to weaker binding. |

| C2 | Replace Cl with Br | Potentially increased activity | Increased lipophilicity and size may improve binding, depending on the target. |

| C4 | Replace I with Br or Cl | Potentially decreased activity | Loss of strong halogen bonding capability. |

| C4 | Replace I with an aryl or heteroaryl group | Activity will be target-dependent | Introduces significant steric bulk and potential for π-π stacking interactions. |

The Significance of the 6-(Hydroxymethyl) Group

The hydroxymethyl group at the C6 position is a key modulator of the molecule's physicochemical properties and can also participate in target binding.

-

Solubility: The hydroxyl group can engage in hydrogen bonding with water, thereby increasing the aqueous solubility of the compound.

-

Metabolic Stability: This group can be a site of metabolism (e.g., oxidation to an aldehyde or carboxylic acid). Modification of this group can be a strategy to improve metabolic stability.

-

Target Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional anchor point within a binding site.

-

Vector for Prodrugs: The hydroxymethyl group can be esterified to create prodrugs with improved bioavailability.

Biological Evaluation: A Proposed Workflow

To elucidate the SAR of novel analogs, a systematic biological evaluation is essential. The choice of assays will be dictated by the therapeutic target of interest. Given the broad spectrum of activities for pyridine derivatives, a tiered screening approach is recommended.

Workflow for Biological Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of New Halogenated Pyridinol Compounds: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinones, and their tautomeric pyridinol forms, represent a class of "privileged scaffolds" in medicinal chemistry, consistently appearing in molecules with diverse and potent biological activities.[1][2][3] The introduction of halogen atoms onto this core structure offers a powerful strategy for modulating a compound's physicochemical properties, metabolic stability, and target-binding interactions.[4][5] Halogenation can enhance lipophilicity, improve cell permeability, and introduce the potential for halogen bonding—a significant, non-covalent interaction that can increase ligand affinity and selectivity.[4][6] This guide provides an in-depth exploration of the strategic considerations, synthetic methodologies, and structure-activity relationship (SAR) analysis involved in the discovery and development of novel halogenated pyridinol compounds. We will delve into the causality behind experimental choices, from classical electrophilic substitutions to modern, regioselective C-H functionalization techniques, providing field-proven insights for drug development professionals.

The Strategic Imperative for Halogenating Pyridinols

The pyridinol scaffold is a versatile building block in drug design. Its tautomeric equilibrium with the pyridinone form is crucial; under physiological conditions, the pyridinone form is often favored, providing both hydrogen bond donors and acceptors for potent target engagement.[1][2][7] The decision to introduce a halogen is a strategic one, aimed at achieving specific improvements in a drug candidate's profile.

-

Metabolic Stability: Halogenation, particularly fluorination, at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life.

-

Lipophilicity and Permeability: Introducing halogens systematically increases lipophilicity (F < Cl < Br < I), which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][8]

-

Binding Affinity and Selectivity: Heavier halogens (Cl, Br, I) can act as Lewis acidic halogen bond donors, forming stabilizing interactions with Lewis basic residues (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein's binding pocket.[5][6] This can significantly enhance binding affinity and selectivity.

-

Synthetic Handle: The carbon-halogen bond is a cornerstone of modern synthetic chemistry, serving as a versatile handle for diversification through cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, enabling rapid exploration of the chemical space around the pyridinol core.[8][9]

Logical Workflow for Discovery

The development of novel halogenated pyridinols follows a structured, iterative process. The workflow is designed to move from conceptual design to a validated lead compound with maximal efficiency.

Synthetic Strategies for Halogenated Pyridinols

The core challenge in synthesizing these compounds lies in controlling the regioselectivity of the halogenation step. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh conditions that can lead to mixtures of isomers.[10][11][12] The directing effects of the hydroxyl group and any other substituents must be carefully considered.

Direct Electrophilic Halogenation

This is the most straightforward approach but often suffers from a lack of selectivity.[10] The hydroxyl group is an ortho-, para-director, but the ring nitrogen acts as a strong deactivating meta-director. The outcome is highly dependent on the substrate and reaction conditions.

-

Reagents: N-halosuccinimides (NCS, NBS, NIS) are common, mild halogenating agents. For less reactive substrates, elemental halogens (Cl₂, Br₂) with Lewis or Brønsted acid catalysts may be necessary.[11][12]

-

Causality: For activated pyridinols (e.g., those with additional electron-donating groups), NBS in a solvent like acetonitrile or DMF can provide good yields of monobrominated products.[13] The reactivity generally follows the order of amino > hydroxy > methoxy substituents.[13] However, for a simple hydroxypyridine, a mixture of products is common.

Advanced Regioselective Methodologies

To overcome the limitations of direct halogenation, several more sophisticated strategies have been developed.

Converting the pyridine to a pyridine N-oxide dramatically alters the electronic properties of the ring. The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions. Subsequent treatment with reagents like POCl₃ or PBr₃ can install a halogen at the 2-position and simultaneously remove the N-oxide.[11] This is a reliable and widely used method for accessing 2-halopyridines.[11][14]

A groundbreaking strategy for achieving the difficult 3-selective halogenation involves temporarily opening the pyridine ring to form a more reactive acyclic intermediate.[15][16]

-

Activation & Ring Opening: The pyridine nitrogen is first activated (e.g., with a triflyl group), making it susceptible to nucleophilic attack by an amine, which opens the ring to form a Zincke imine intermediate.[16]

-

Regioselective Halogenation: This acyclic azatriene is electron-rich and undergoes highly regioselective electrophilic halogenation at the C3 or C5 position under mild conditions.[12][15]

-

Ring Closing: The resulting halogenated intermediate is then treated with an acid or heated to cyclize back into the 3-halopyridine.[16]

This one-pot protocol transforms an electronically mismatched electrophilic substitution into a favorable reaction on a polarized alkene, providing excellent regioselectivity.[16]

If the pyridinol hydroxyl group is protected (e.g., as a carbamate or ether), it can serve as a directed metalation group (DMG). Treatment with a strong base like lithium diisopropylamide (LDA) selectively deprotonates the ortho-position, creating a potent nucleophile that can be trapped with an electrophilic halogen source (e.g., C₂Cl₆, CBr₄) to achieve highly regioselective halogenation.

Summary of Halogenation Reagents and Selectivity

| Method | Key Reagents | Typical Regioselectivity | Rationale & Considerations |

| Direct Electrophilic | NBS, NCS, Br₂ | Mixture, substrate-dependent | Simple but often unselective. Works best on highly activated pyridinols.[13] |

| N-Oxide Strategy | 1. m-CPBA; 2. POCl₃, PBr₃ | 2-position | Reliable and classic method. Alters ring electronics to favor C2/C4 attack.[11][14] |

| Ring-Opening/Closing | 1. Tf₂O, Amine; 2. NBS; 3. Acid | 3-position | Modern, elegant solution for 3-halogenation via a reactive acyclic intermediate.[15][16] |

| Directed Metalation | 1. Protecting Group; 2. LDA; 3. CBr₄ | Ortho to directing group | Powerful but requires protection/deprotection steps. Substrate scope can be limited by functional group tolerance.[10] |

| Palladium-Catalyzed C-H | Pd(OAc)₂, NXS, Oxidant | Ortho to directing group | Avoids stoichiometric organometallics. Can be sensitive to sulfur-containing groups.[17] |

Structure-Activity Relationship (SAR) Insights

Once a library of halogenated pyridinols is synthesized, the next critical step is to derive SAR. It is a misconception that halogenation universally improves activity. In some cases, the introduction of a halogen or a bulky group can be detrimental to the antiproliferative activity of pyridine derivatives.[18][19] The goal is to build a predictive model for how the position and identity of the halogen impact biological function.

Key Questions to Address in SAR:

-

Positional Effects: Is activity enhanced or diminished by substitution at C3, C4, C5, or C6? This reveals which regions of the molecule interact with the target and which are exposed to the solvent.

-

Halogen Identity: How does activity change when moving down the halogens (F → Cl → Br → I)?

-

A gradual increase in potency might suggest a hydrophobic interaction, as lipophilicity increases.

-

A sharp increase in potency with Cl, Br, or I, but not F, strongly suggests the formation of a halogen bond.[5]

-

-

Combination Effects: How does halogenation at one position affect the optimal substituent at another?

Hypothetical SAR Table: Inhibition of Kinase X

| Compound | R¹ | R² | R³ | IC₅₀ (nM) | Rationale / Next Step |

| 1 (Lead) | H | H | H | 850 | Baseline activity established. |

| 2 | H | F | H | 720 | Minor improvement; likely a polarity/solubility effect. |

| 3 | H | Cl | H | 150 | Significant potency gain. Possible hydrophobic or halogen bond interaction. |

| 4 | H | Br | H | 95 | Further improvement, strengthens halogen bond hypothesis. |

| 5 | H | I | H | 110 | Potency drops slightly; substituent may be too large for the pocket. |

| 6 | Br | H | H | 2,500 | R¹ position is intolerant to substitution. |

| 7 | H | H | Br | 980 | R³ position is not critical for potency. |

| 8 | H | Br | F | 45 | New Lead: Bromine at R² is key for potency; fluorine at R³ may be blocking metabolism or providing a beneficial electronic effect. |

This systematic approach allows for the rapid identification of "hot spots" on the pyridinol scaffold where halogenation is most beneficial.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic guide rests on the clarity and reproducibility of its protocols. Below are detailed, step-by-step methodologies for key transformations.

Protocol 1: Regioselective Bromination of 2-Hydroxypyridine with NBS

-

Rationale: This protocol demonstrates a classic electrophilic bromination on an activated pyridinol. Acetonitrile is chosen as the solvent for its ability to solubilize both the substrate and NBS while being relatively inert. The reaction is run at room temperature to minimize over-bromination.

-

Procedure:

-

To a 100 mL round-bottom flask, add 2-hydroxypyridine (1.0 g, 10.5 mmol) and acetonitrile (30 mL). Stir at room temperature until all solids are dissolved.

-

In a single portion, add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.0 eq).

-

Protect the reaction from light by wrapping the flask in aluminum foil. Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the mobile phase.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired monobrominated product(s). Analyze the product ratio by ¹H NMR to determine regioselectivity.[13]

-

Protocol 2: 3-Selective Bromination via Zincke Imine Intermediate (Conceptual)

-

Rationale: This protocol outlines the modern ring-opening/closing strategy. It converts the electronically "cold" pyridine ring into a reactive intermediate, allowing for mild and selective bromination at the C3 position.[16]

-

Procedure:

-

N-Activation: In an inert atmosphere glovebox, dissolve the starting pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise and stir for 30 minutes.

-

Ring-Opening: In a separate flask, dissolve a primary amine (e.g., propylamine, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the activated pyridinium salt solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2 hours. The formation of the colored Zincke imine indicates successful ring opening.

-

Halogenation: Cool the solution to 0 °C. Add NBS (1.1 eq) portion-wise over 15 minutes. Stir at 0 °C for 1 hour.

-

Ring-Closing: Add 2,6-lutidine (2.0 eq) followed by acetic acid (5.0 eq). Heat the reaction mixture to 40 °C and stir for 6 hours until the ring has closed (monitor by LC-MS).

-

Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x V). Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude material by silica gel chromatography to afford the 3-bromopyridine product.

-

Conclusion and Future Outlook

The synthesis of novel halogenated pyridinol compounds is a dynamic and rewarding field for medicinal chemists. By moving beyond classical, often unselective methods and embracing modern strategies like C-H activation and ring-opening/closing pathways, researchers can access previously difficult-to-make isomers with precision. The true power of this approach is realized when synthetic innovation is tightly coupled with rigorous SAR analysis. Understanding the subtle interplay between halogen identity, position, and biological activity is paramount to translating a promising scaffold into a viable drug candidate. As our understanding of halogen bonding and other subtle molecular interactions continues to grow, so too will our ability to rationally design the next generation of halogenated pyridinol-based therapeutics.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the C-I Bond in 4-Iodopyridinol Derivatives

Abstract

Pyridinol scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an iodine atom at the 4-position of the pyridinol ring creates a highly versatile synthetic handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations through transition metal-catalyzed cross-coupling reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of the C-I bond in 4-iodopyridinol derivatives. We will delve into the underlying principles governing this reactivity and present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Mechanistic insights, data-driven optimization strategies, and practical applications in drug discovery will be highlighted, offering a robust framework for the effective utilization of these valuable building blocks.

Introduction: The Strategic Importance of 4-Iodopyridinol Derivatives

The pyridinol moiety is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active molecules. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive core for medicinal chemists. The strategic installation of an iodine atom at the 4-position dramatically enhances the synthetic utility of the pyridinol ring. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and higher yields.[1] This reactivity provides a reliable platform for late-stage functionalization, a critical advantage in the lead optimization phase of drug discovery, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[2]

This guide will focus on the practical aspects of harnessing the reactivity of the C-I bond in 4-iodopyridinol derivatives, providing actionable protocols and a deep understanding of the underlying chemical principles.

Synthesis of 4-Iodopyridinol Derivatives

The primary route to 4-iodopyridinol derivatives is through the direct electrophilic iodination of the corresponding pyridinol precursor. The electronic properties of the pyridinol ring direct the iodination to the C4 position with high regioselectivity.[3]

General Iodination Protocol using Iodine and an Oxidant

A common and cost-effective method involves the use of molecular iodine in the presence of an oxidizing agent, which generates the electrophilic iodine species in situ.[3]

Experimental Protocol: Green Iodination of Pyridinol

-

Materials:

-

Pyridinol (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Water (H₂O)

-

-

Procedure:

-

To a stirred suspension of the pyridinol (1.0 eq) in water, add iodine (0.5 eq).

-

To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-iodopyridinol derivative.

-

If necessary, the crude product can be purified by recrystallization or column chromatography.[3]

-

Diagram: Synthetic Workflow for 4-Iodopyridinol Derivatives

Caption: General workflow for the synthesis and purification of 4-iodopyridinol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyridinol derivatives is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a variety of powerful cross-coupling reactions.[4]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[4] 4-Iodopyridinols are excellent substrates for this reaction due to the high reactivity of the C-I bond.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyridinol

-

Materials:

-

4-Iodopyridinol derivative (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/H₂O, Toluene, DME)

-

-

Procedure (Conventional Heating):

-

To a Schlenk tube, add the 4-iodopyridinol derivative (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 eq).[4]

-

Add a 4:1 mixture of 1,4-dioxane and water.[4]

-

Degas the mixture by bubbling argon through it for 10-15 minutes.[4]

-

Heat the reaction mixture at 90°C for 6-12 hours under an argon atmosphere.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Procedure (Microwave Irradiation):

-

In a microwave vial, combine the 4-iodopyridinol derivative (1.0 eq) and the arylboronic acid (1.2 eq).[4]

-

Add DME (3 mL) and H₂O (1.2 mL).[4]

-

Purge the vial with nitrogen.

-

Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[4]

-